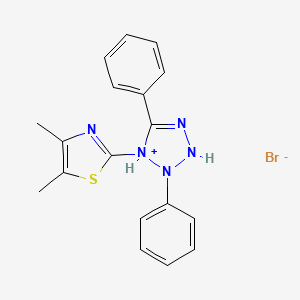
N'-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine is an organic compound characterized by its complex structure, featuring multiple phenyl groups attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Ethane-1,2-diamine Backbone: Starting with ethane-1,2-diamine, the compound can be functionalized with protective groups to prevent unwanted side reactions.
Introduction of Phenyl Groups: Using Grignard reagents or Friedel-Crafts alkylation, phenyl groups can be introduced at the desired positions.
Coupling Reactions: The intermediate compounds are then coupled using reagents like palladium catalysts to form the final product.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry or as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine: can be compared with other diamine compounds with phenyl groups, such as:
Uniqueness
The uniqueness of N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine lies in its specific arrangement of phenyl groups and the ethane-1,2-diamine backbone, which may confer distinct chemical properties and biological activities compared to other similar compounds.
Propriétés
Numéro CAS |
627522-66-1 |
|---|---|
Formule moléculaire |
C31H34N2 |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
N'-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C31H34N2/c1-5-13-26(14-6-1)30(27-15-7-2-8-16-27)21-22-32-23-24-33-25-31(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,30-33H,21-25H2 |
Clé InChI |
PEWDEQBYXBIJMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCNCCNCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


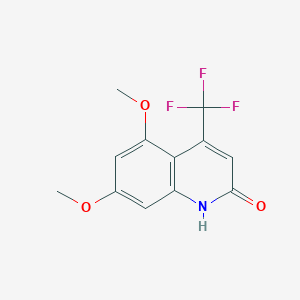

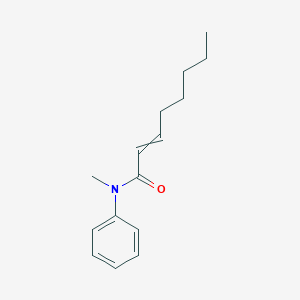
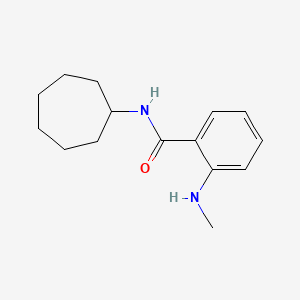
![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)
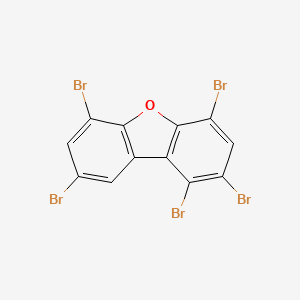

![2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14242771.png)
![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14242776.png)
![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)
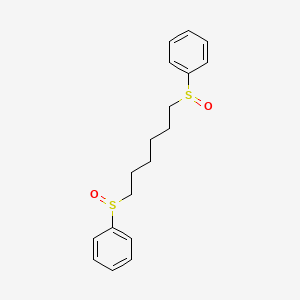
![N,N'-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine]](/img/structure/B14242782.png)
